molecular formula C22H28BrN3O3S B12441876 2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol

2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol

Cat. No.: B12441876
M. Wt: 494.4 g/mol
InChI Key: FFBBDJKLWUSMJV-UHFFFAOYSA-N
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Description

2-[(1E)-2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl]-6-bromo-4-tert-butylphenol is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl]-6-bromo-4-tert-butylphenol typically involves multiple steps:

    Formation of the Azo Group: The diazenyl group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.

    Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution.

    Attachment of the Azepane-1-sulfonyl Group: This step involves sulfonylation, where the azepane ring is introduced through a sulfonyl chloride derivative.

    Addition of the tert-Butyl Group: The tert-butyl group is typically introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogenation catalysts can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the bromine and tert-butyl groups can influence the compound’s binding affinity and specificity. The azepane-1-sulfonyl group may enhance solubility and bioavailability, making the compound more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Azodianiline: Another azo compound with similar structural features but lacking the bromine and tert-butyl groups.

    Disperse Orange 3: A dye with a similar azo structure but different substituents.

Uniqueness

2-[(1E)-2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl]-6-bromo-4-tert-butylphenol is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the bromine atom and tert-butyl group enhances its stability and reactivity, while the azepane-1-sulfonyl group provides additional functional versatility.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C22H28BrN3O3S

Molecular Weight

494.4 g/mol

IUPAC Name

2-[[4-(azepan-1-ylsulfonyl)phenyl]diazenyl]-6-bromo-4-tert-butylphenol

InChI

InChI=1S/C22H28BrN3O3S/c1-22(2,3)16-14-19(23)21(27)20(15-16)25-24-17-8-10-18(11-9-17)30(28,29)26-12-6-4-5-7-13-26/h8-11,14-15,27H,4-7,12-13H2,1-3H3

InChI Key

FFBBDJKLWUSMJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

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